molecular formula C6H6O3 B13976414 Pyrogallol-d6

Pyrogallol-d6

Cat. No.: B13976414
M. Wt: 132.15 g/mol
InChI Key: WQGWDDDVZFFDIG-QMJYEYNKSA-N
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Description

Pyrogallol-d6, also known as 1,2,3-trihydroxybenzene-d6, is a deuterated form of pyrogallol. It is a white crystalline solid with the formula C6D6O3. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated pyrogallol. This isotopic substitution makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrogallol-d6 typically involves the deuteration of pyrogallol. One common method is the exchange reaction of pyrogallol with deuterium oxide (D2O) under acidic or basic conditions. The reaction is carried out by dissolving pyrogallol in D2O and heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure complete deuteration. The reaction mixture is then purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrogallol-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form purpurogallin-d6, a red-brown compound.

    Reduction: The compound can be reduced to form 1,2,3-trihydroxycyclohexane-d6.

    Substitution: this compound can undergo substitution reactions, such as esterification and etherification, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acidic or basic catalysts are often employed in esterification and etherification reactions.

Major Products

    Oxidation: Purpurogallin-d6

    Reduction: 1,2,3-Trihydroxycyclohexane-d6

    Substitution: Various esters and ethers of this compound

Scientific Research Applications

Pyrogallol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.

    Isotope Labeling Studies: this compound is used in studies involving isotope effects and reaction mechanisms.

    Biological Research: The compound is used to study the metabolic pathways and interactions of pyrogallol in biological systems.

    Industrial Applications: this compound is used in the synthesis of deuterated pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyrogallol-d6 is similar to that of pyrogallol. It acts as a reducing agent and can undergo oxidation to form various products. The deuterium atoms in this compound do not significantly alter its chemical reactivity but provide distinct isotopic signatures that are useful in analytical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrogallol (1,2,3-Trihydroxybenzene): The non-deuterated form of Pyrogallol-d6.

    Gallic Acid (3,4,5-Trihydroxybenzoic Acid): A structurally similar compound with an additional carboxyl group.

    Catechol (1,2-Dihydroxybenzene): A related compound with two hydroxyl groups.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies. Its chemical reactivity is similar to that of pyrogallol, but the isotopic substitution provides additional analytical advantages.

Properties

Molecular Formula

C6H6O3

Molecular Weight

132.15 g/mol

IUPAC Name

1,2,3-trideuterio-4,5,6-trideuteriooxybenzene

InChI

InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H/i1D,2D,3D/hD3

InChI Key

WQGWDDDVZFFDIG-QMJYEYNKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])O[2H])[2H]

Canonical SMILES

C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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